Dodma

Beschreibung

Eigenschaften

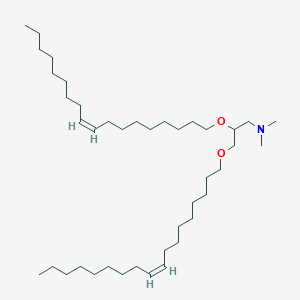

IUPAC Name |

N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGLUQVVDHRLQK-WRBBJXAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H81NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of DODMA (1,2-dioleyloxy-3-dimethylaminopropane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA), an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. This document details the physicochemical characteristics of this compound, outlines its mechanism of action in cellular delivery, and provides standardized experimental protocols for its synthesis, characterization, and application in LNP formulations. The information herein is intended to serve as a critical resource for researchers and professionals engaged in the development of advanced drug delivery systems, including mRNA vaccines and gene therapies.

Introduction

This compound is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of drug delivery. Its unique pH-sensitive charge characteristics make it a highly effective component in the formulation of lipid nanoparticles designed to encapsulate and deliver nucleic acid payloads, such as siRNA, miRNA, and mRNA, to target cells. At physiological pH, this compound remains largely neutral, contributing to the stability and biocompatibility of the LNP in circulation. However, upon endosomal uptake into the acidic environment of the endosome, this compound becomes protonated, acquiring a positive charge that facilitates the disruption of the endosomal membrane and the subsequent release of the nucleic acid cargo into the cytoplasm. This mechanism of endosomal escape is critical for the therapeutic efficacy of nucleic acid-based drugs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in formulations and biological systems.

| Property | Value | Reference(s) |

| IUPAC Name | N,N-dimethyl-2,3-bis(octadec-9-enoxy)propan-1-amine | [1] |

| Synonyms | This compound, MBN 305A | [1][2] |

| CAS Number | 104162-47-2 | [2][3][4][5] |

| Molecular Formula | C₄₁H₈₁NO₂ | [1][2][4] |

| Molecular Weight | 620.09 g/mol | [1][4] |

| Appearance | Liquid | [4] |

| Density | 0.869 ± 0.06 g/cm³ | [4] |

| pKa | 6.5 - 6.59 (in TNS binding assay) | [1][4] |

| Purity | ≥97% | [2] |

| Solubility | Soluble in Ethanol, DMSO, DMF | [2] |

| Storage Temperature | -20°C | [1][2] |

Mechanism of Action in Nucleic Acid Delivery

The therapeutic efficacy of LNPs formulated with this compound is largely attributed to its pH-responsive behavior, which facilitates the endosomal escape of the encapsulated nucleic acids. This process is a critical step in the delivery of the therapeutic payload to the cytoplasm where it can exert its biological function.

Upon intravenous administration, the LNP circulates in the bloodstream at a physiological pH of approximately 7.4. At this pH, the tertiary amine head group of this compound is largely deprotonated and neutral, which minimizes non-specific interactions with cellular membranes and serum proteins, thereby enhancing the stability and circulation time of the LNP.

Once the LNP is taken up by a target cell via endocytosis, it is trafficked into the endosomal pathway. The endosome progressively acidifies, with the pH dropping to between 5.0 and 6.5. In this acidic environment, the tertiary amine of this compound becomes protonated, leading to a net positive charge on the LNP. This charge inversion is a key trigger for the disruption of the endosomal membrane. The positively charged this compound is thought to interact with negatively charged lipids present in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid phases. This disruption ultimately results in the release of the nucleic acid cargo from the endosome into the cytoplasm, where it can engage with the cellular machinery, such as ribosomes for mRNA translation.

Caption: this compound-mediated endosomal escape of nucleic acid cargo.

Experimental Protocols

Synthesis of this compound

A representative synthetic route to this compound involves the reaction of oleyl alcohol with 3-dimethylamino-1,2-propylene glycol. The following is a generalized protocol based on common organic synthesis techniques for similar lipids.

Materials:

-

Oleyl alcohol

-

3-dimethylamino-1,2-propylene glycol

-

A suitable catalyst (e.g., a strong acid or base)

-

An appropriate solvent (e.g., toluene, benzene)

-

Standard laboratory glassware and purification equipment (e.g., for distillation, chromatography)

Procedure:

-

Combine oleyl alcohol and 3-dimethylamino-1,2-propylene glycol in a reaction vessel with the chosen solvent.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture and quench the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Formulation of this compound-containing Lipid Nanoparticles

The following protocol describes a common method for preparing LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

-

This compound

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

mRNA

-

Ethanol

-

Sodium acetate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr™)

-

Dialysis device (e.g., Slide-A-Lyzer™)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 25-50 mM.[3]

-

Prepare mRNA Solution: Dissolve the mRNA in sodium acetate buffer (pH 4.0) to a desired concentration (e.g., 1 mg/mL).[3]

-

LNP Formulation:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid stock solution and the mRNA solution into separate syringes.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate and ratio (e.g., 3:1 aqueous to organic phase).[3]

-

-

Purification and Buffer Exchange:

-

Immediately after formulation, dilute the LNP solution with PBS (pH 7.4).

-

Transfer the diluted LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) for 4-6 hours with multiple buffer changes to remove ethanol and raise the pH.[3]

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) by Dynamic Light Scattering (DLS).

-

Measure the zeta potential to assess surface charge.

-

Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Caption: A generalized workflow for the formulation of this compound-containing LNPs.

Determination of this compound's Apparent pKa using TNS Assay

The apparent pKa of this compound within an LNP formulation can be determined using a fluorescence-based assay with 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) as a probe. TNS fluoresces in a hydrophobic environment, and its fluorescence intensity increases as the this compound headgroup becomes protonated and interacts with the probe.

Materials:

-

This compound-containing LNPs

-

TNS stock solution

-

A series of buffers with a range of pH values (e.g., from pH 3 to pH 10)

-

Fluorometer

Procedure:

-

Prepare a series of dilutions of the LNP formulation in the different pH buffers.

-

Add a fixed concentration of TNS to each LNP dilution.

-

Incubate the samples for a short period to allow for equilibration.

-

Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths for TNS.

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the apparent pKa of the ionizable lipid within the LNP.[6]

Quantitative Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration and purity of this compound.

Materials:

-

This compound sample

-

HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector)

-

A C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile, water, with additives like formic acid or trifluoroacetic acid)

-

This compound standard of known concentration

Procedure:

-

Prepare a standard curve by injecting known concentrations of the this compound standard.

-

Prepare the this compound sample for analysis by dissolving it in a suitable solvent and filtering it.

-

Inject the prepared sample onto the HPLC system.

-

Run the analysis using an appropriate gradient or isocratic method to achieve good separation of this compound from any impurities.

-

Detect the eluting peaks and record the chromatogram.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Conclusion

This compound is a critical component in the development of non-viral gene delivery systems. Its well-defined chemical properties, particularly its pH-dependent ionizability, are central to its function in facilitating the endosomal escape of nucleic acid therapeutics. The experimental protocols provided in this guide offer a foundation for the synthesis, formulation, and characterization of this compound-based lipid nanoparticles. Further research and optimization of these protocols will continue to advance the development of safe and effective nucleic acid-based medicines.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 5. melp.nl [melp.nl]

- 6. m.youtube.com [m.youtube.com]

The Ionizable Cationic Lipid DODMA: A Technical Guide to its Structure, Synthesis, and Application in Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dioleyloxy-3-dimethylaminopropane (DODMA) has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including mRNA vaccines and gene therapies. Its efficacy is rooted in its unique pH-sensitive structure, which facilitates the encapsulation of genetic material and its subsequent release into the cytoplasm of target cells. This technical guide provides an in-depth overview of the this compound compound, including its chemical structure, a detailed synthesis protocol, and a summary of its performance characteristics in LNP formulations. Furthermore, it elucidates the mechanism of this compound-mediated endosomal escape and provides experimental protocols for the preparation and characterization of this compound-containing LNPs.

This compound Compound Structure

This compound is an ionizable cationic lipid characterized by a tertiary amine head group and two oleyl chains as its hydrophobic tails. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine |

| Chemical Formula | C₄₁H₈₁NO₂ |

| Molecular Weight | 620.1 g/mol |

| Appearance | Colorless to yellowish oil |

| Key Structural Features | Tertiary amine head group, two unsaturated oleyl tails |

The pivotal feature of this compound is its ionizable tertiary amine head group. At physiological pH (around 7.4), this group is largely deprotonated and neutral, which reduces potential toxicity and non-specific interactions in the bloodstream. However, in the acidic environment of the endosome (pH 5.0-6.5), the amine group becomes protonated, conferring a net positive charge to the lipid. This charge is crucial for its function in endosomal escape.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a common route involving the reaction of a protected glycerol derivative with oleyl bromide, followed by deprotection and amination. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

(R)-(-)-Glycidol

-

Oleyl bromide

-

Sodium hydride (NaH)

-

N,N-Dimethylamine solution (in THF or ethanol)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Step 1: Synthesis of 1-O-oleyl-sn-glycerol:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-(-)-glycidol in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium hydride (NaH) portion-wise to the solution.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Add oleyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding water.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-O-oleyl-sn-glycerol.

-

-

Step 2: Synthesis of 1,2-di-O-oleyl-sn-glycerol:

-

Dissolve the 1-O-oleyl-sn-glycerol from Step 1 in anhydrous DMF.

-

Add sodium hydride (NaH) at 0°C and stir for 30 minutes.

-

Add oleyl bromide and stir at room temperature for 12-16 hours.

-

Work up the reaction as described in Step 1.

-

Purify the product by silica gel column chromatography to obtain 1,2-di-O-oleyl-sn-glycerol.

-

-

Step 3: Synthesis of 1,2-di-O-oleyl-3-O-tosyl-sn-glycerol:

-

Dissolve the 1,2-di-O-oleyl-sn-glycerol from Step 2 in pyridine or dichloromethane.

-

Cool to 0°C and add p-toluenesulfonyl chloride.

-

Stir the reaction at 0°C for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer and concentrate to obtain the tosylated intermediate.

-

-

Step 4: Synthesis of this compound (N,N-dimethyl-2,3-bis(oleyloxy)propan-1-amine):

-

Dissolve the tosylated intermediate from Step 3 in a solution of N,N-dimethylamine in THF or ethanol.

-

Heat the reaction mixture in a sealed tube at 60-80°C for 24-48 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography to yield this compound.

-

Performance in Lipid Nanoparticle Formulations

This compound is a key component in LNP formulations for nucleic acid delivery. These formulations typically consist of four main components: an ionizable cationic lipid (this compound), a helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid. The molar ratios of these components are optimized to achieve desired particle size, stability, and transfection efficiency.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-containing LNPs from various studies.

Table 1: Physicochemical Properties of this compound-based LNPs

| Formulation (molar ratio) | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |

| This compound/DSPC/Chol/DMG-PEG2000 (50:10:38.5:1.5) | 146 ± 1 | 0.27 ± 0.01 | 90 ± 1 | [1] |

| This compound/EggPC/Chol/PEG-lipid (45:15:35:5) | ~120-150 | < 0.2 | ~86 |

Table 2: Comparative In Vitro Transfection Efficiency

| Ionizable Lipid | pKa | Relative Luciferase Expression (in vitro) | Reference |

| This compound | ~7.0 | Lower than MC3 and KC2 | [2] |

| DLin-MC3-DMA | ~6.4 | High | [2] |

| DLin-KC2-DMA | ~6.4 | High | [2] |

Note: Higher pKa values for ionizable lipids can sometimes correlate with lower in vivo transfection efficiency due to slower clearance and potential toxicity.

Mechanism of Action: Endosomal Escape

The ability of this compound-containing LNPs to efficiently deliver their nucleic acid payload into the cytoplasm is primarily due to the "endosomal escape" mechanism.

References

A Technical Guide to the Synthetic Ionizable Lipid DODMA: Core Properties and Application in Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA), a synthetic ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for advanced nucleic acid-based therapeutics. As a synthetic molecule, this compound's "discovery" lies in its rational design and chemical synthesis to serve as a non-viral vector for gene delivery. Its "origin" is the laboratory, where it was developed to overcome the challenges of delivering delicate nucleic acid payloads into cells. This document details the chemical synthesis of this compound, its physicochemical properties, and its mechanism of action in facilitating the endosomal escape of nucleic acids. Furthermore, it provides detailed experimental protocols for the formulation of this compound-containing LNPs using microfluidic techniques and presents key quantitative data in a structured format.

Discovery and Origin: A Synthetic Solution for Gene Delivery

Unlike biomolecules discovered in nature, this compound is a product of chemical synthesis, designed to possess specific properties for the delivery of genetic material such as mRNA and siRNA. The development of ionizable cationic lipids like this compound was a significant advancement in non-viral gene delivery, aiming to provide a safer and more efficient alternative to viral vectors.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the reaction of 3-(dimethylamino)-1,2-propanediol with an oleyl derivative. A common synthetic route is outlined below.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: In a round-bottom flask under an argon atmosphere, 3-(dimethylamino)-1,2-propanediol and sodium hydride (95%) are combined in benzene.

-

Alkylation: The mixture is stirred, and oleyl bromide is added. The reaction is then refluxed.

-

Quenching and Extraction: After cooling, the reaction is quenched with ethanol. The mixture is then diluted with benzene and washed sequentially with distilled water and brine.

-

Drying and Purification: The organic layer is dried over magnesium sulfate.

-

Final Purification: The crude product is concentrated and purified by silica gel chromatography using a chloroform/methanol gradient. The purified this compound is then decolorized with activated charcoal in ethanol at 60°C to yield the final product.

Physicochemical and Quantitative Data

This compound's utility in nucleic acid delivery is dictated by its specific chemical and physical properties.

| Property | Value | Reference(s) |

| Chemical Name | 1,2-dioleyloxy-3-dimethylaminopropane | [2] |

| Molecular Formula | C₄₁H₈₁NO₂ | [2] |

| Molecular Weight | 620.1 g/mol | [2] |

| Percent Composition | C: 79.41%, H: 13.17%, N: 2.26%, O: 5.16% | [2] |

| Purity | >99% | [2] |

| pKa | ~6.59 | [3] |

| Storage Temperature | -20°C | [2] |

| Stability | 1 Year | [2] |

Mechanism of Action in Nucleic Acid Delivery

This compound's primary role is to facilitate the encapsulation of nucleic acids into LNPs and their subsequent release into the cytoplasm of target cells. This process is dependent on the pH-sensitive nature of this compound's tertiary amine headgroup.

At a low pH (typically around 4.0) used during the LNP formulation process, the amine headgroup of this compound becomes protonated, resulting in a positive charge. This positive charge allows for the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, leading to their efficient encapsulation within the LNP core.

Once the LNPs are administered and taken up by cells into endosomes, the internal environment of the endosome becomes acidified. This acidic environment again protonates the this compound molecules within the LNP. The positively charged this compound then interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm. At physiological pH (around 7.4), this compound is largely neutral, which is thought to reduce the toxicity associated with permanently charged cationic lipids.

Signaling Pathway: Intracellular Delivery and Endosomal Escape

Experimental Protocols: LNP Formulation

The formulation of this compound-containing LNPs for nucleic acid delivery is commonly achieved using microfluidic mixing. This technique allows for the rapid and controlled mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase, leading to the self-assembly of uniform LNPs.

LNP Formulation Components and Molar Ratios

A typical four-component lipid mixture for nucleic acid delivery is used, with the following molar ratios being common in the literature for in vivo applications.[4][5]

| Lipid Component | Molar Ratio (%) | Role in LNP Formulation |

| This compound | 50 | Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape. |

| Phospholipid (e.g., DSPC) | 10 | Helper lipid that provides structural stability to the LNP. |

| Cholesterol | 38.5 | Enhances LNP stability and rigidity, and can aid in membrane fusion. |

| PEG-Lipid | 1.5 | Prevents aggregation of LNPs and reduces clearance by the immune system, thereby increasing circulation time. |

Microfluidic Formulation of this compound-LNPs

Experimental Protocol: LNP Formulation via Microfluidics

-

Preparation of Solutions:

-

Organic Phase: Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

-

Aqueous Phase: Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the organic phase and the aqueous phase into separate syringes.

-

Use a microfluidic mixing device (e.g., a staggered herringbone micromixer) to rapidly mix the two phases at a controlled flow rate ratio (typically 3:1 aqueous to organic).

-

The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid, forming the LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution is dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and exchange the acidic buffer. This is a critical step to ensure the LNPs are suitable for in vivo use.

-

-

Characterization:

-

The formulated LNPs should be characterized for size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.

-

Experimental Workflow

Conclusion

This compound is a key enabling technology in the field of nucleic acid therapeutics. Its synthetic origin and pH-responsive nature allow for the efficient encapsulation and intracellular delivery of genetic material. The use of microfluidics for the formulation of this compound-containing LNPs provides a robust and scalable method for producing nanoparticles with consistent and well-defined characteristics. This technical guide provides a foundational understanding of this compound for researchers and professionals working on the development of next-generation genetic medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. avantiresearch.com [avantiresearch.com]

- 3. biomol.com [biomol.com]

- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of Dodma: A Technical Guide

Disclaimer: Initial literature searches for a compound referred to as "Dodma" did not yield any published in-vitro studies. To fulfill the structural and content requirements of this request, this document utilizes Wortmannin , a well-characterized fungal metabolite and potent enzyme inhibitor, as a substitute. All data, protocols, and pathways described herein pertain to Wortmannin and serve as an illustrative example of a technical guide for a research compound.

This guide provides an in-depth overview of the preliminary in-vitro studies of Wortmannin, focusing on its mechanism of action, inhibitory concentrations, and effects on key cellular signaling pathways. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Wortmannin is a steroid metabolite originally isolated from the fungi Penicillium funiculosum and Talaromyces wortmannii.[1] It functions as a potent, irreversible, and non-competitive inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] The inhibition is covalent, targeting the catalytic subunit of the enzyme.[1] While it shows high potency for Class I, II, and III PI3Ks, at higher concentrations, Wortmannin can also inhibit other PI3K-related enzymes such as mTOR, DNA-dependent protein kinase (DNA-PKcs), and myosin light chain kinase (MLCK).[1][3]

The primary mechanism of action of Wortmannin is the disruption of the PI3K/Akt signaling pathway. This pathway is critical for regulating numerous cellular processes, including cell survival, proliferation, growth, and glucose metabolism.[4] By inhibiting PI3K, Wortmannin prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] The lack of PIP3 at the plasma membrane prevents the recruitment and subsequent activation of Akt (also known as Protein Kinase B), a key downstream effector of the pathway.[4][5] This leads to the inhibition of all downstream signaling from Akt.

Quantitative Data: In-Vitro Inhibitory Activity

The following table summarizes the in-vitro inhibitory concentrations (IC50) of Wortmannin against various kinases.

| Target Kinase | IC50 Value | Assay Conditions | Reference(s) |

| PI3K | ~3-5 nM | Cell-free assays | [1][6] |

| DNA-PKcs | 16 nM | Cell-free assays | [6] |

| mTOR | ~20-250 nM | Cell-free and cell-based assays | [1] |

| Myosin Light Chain Kinase (MLCK) | 170 nM | Cell-free assays | [1] |

| Polo-like Kinase 1 (PLK1) | 24 nM | Not specified | [3] |

| Polo-like Kinase 3 (PLK3) | 49 nM | Not specified | [3] |

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by Wortmannin.

Experimental Protocols

This protocol describes a common method for assessing the effect of Wortmannin on cell viability.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, Jurkat)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Wortmannin (stock solution in DMSO)[2]

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Wortmannin Treatment: Prepare serial dilutions of Wortmannin in complete growth medium. Remove the old medium from the wells and add 100 µL of the Wortmannin-containing medium. Include a vehicle control (DMSO) and a no-treatment control.[2] For cultured cells, concentrations typically range from 0.2 µM to 1 µM.[2]

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells.

This protocol is used to determine the effect of Wortmannin on the phosphorylation of Akt, a direct downstream target of PI3K.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Wortmannin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Wortmannin for 1-2 hours.[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt. A decrease in this ratio indicates inhibition of the PI3K/Akt pathway.[8]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in-vitro evaluation of a compound like Wortmannin.

References

- 1. Wortmannin - Wikipedia [en.wikipedia.org]

- 2. Wortmannin | Cell Signaling Technology [cellsignal.com]

- 3. stemcell.com [stemcell.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological Interface of DODMA-Based Lipid Nanoparticles: A Technical Guide to Cellular Interaction and Cargo Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyloxy-3-dimethylaminopropane (DODMA) has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. Its ionizable nature, remaining neutral at physiological pH and becoming cationic in the acidic environment of the endosome, is central to its function. This technical guide provides an in-depth exploration of the biological interactions of this compound-containing LNPs, with a focus on the mechanisms of cellular uptake and endosomal escape. The following sections detail quantitative data on the performance of these LNPs, comprehensive experimental protocols for their characterization, and visual representations of the key biological pathways and experimental workflows.

Data Presentation: Performance Metrics of this compound-Containing LNPs

The efficacy of this compound-based LNPs is contingent on their physicochemical properties and their ability to efficiently deliver their cargo into the cytoplasm of target cells. The following table summarizes key quantitative data from studies utilizing this compound in LNP formulations.

| Formulation/Study | Cargo | Cell Line | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Transfection Efficiency/Gene Silencing |

| LNP-DP1[1] | FAM-siRNA | Sk-Hep-1 | 102.2 ± 15.2 | -3.94 ± 0.75 | Not Specified | 80.4% ± 3.5% FAM-positive cells[1] |

| LNP-DP1[1] | anti-luciferase siRNA | Sk-Hep-1 | 102.2 ± 15.2 | -3.94 ± 0.75 | Not Specified | ~40% reduction in luciferase activity[1] |

| LNP-DP1[1] | miR-122 mimic | HCC xenograft | 102.2 ± 15.2 | -3.94 ± 0.75 | Not Specified | >95% downregulation of target genes in vitro[1] |

| DOTMA/DODMA LNPs[2] | siRNA | SK-HEP-1 | Not Specified | Not Specified | Not Specified | Up to 90% inhibition of luciferase expression[2] |

| LNP-polymer hybrid[3] | pDNA (EGFP) | HeLa | ~75 | ~0 | Not Specified | <10% GFP expression |

| IM21.7c/DODMA LNP[4] | mRNA (Luciferase) | Caco-2 | <100 | Not Specified | High | Significantly enhanced luciferase expression compared to this compound alone[4] |

Signaling Pathways and Cellular Mechanisms

The delivery of nucleic acid cargo into the cytoplasm by this compound-containing LNPs is a multi-step process involving cellular uptake and endosomal escape.

Cellular Uptake and Endosomal Escape Pathway

This compound-containing LNPs are typically internalized by cells through endocytosis. Once inside the endosome, the decreasing pH leads to the protonation of this compound's tertiary amine headgroup. This charge reversal is hypothesized to facilitate the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm.

Experimental Protocols

Formulation of this compound-Containing LNPs by Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device.

Materials:

-

This compound, DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)

-

Ethanol (RNase-free)

-

mRNA in an aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, Cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one inlet of the microfluidic cartridge.

-

Load the mRNA-aqueous solution into a separate inlet.

-

Set the flow rate ratio (aqueous:ethanolic) typically to 3:1.

-

Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

-

-

Dialysis:

-

Transfer the formulated LNP solution to a dialysis cassette.

-

Dialyze against PBS (pH 7.4) for at least 18 hours with multiple buffer changes to remove ethanol and unencapsulated mRNA.

-

-

Concentration and Sterilization:

-

Concentrate the dialyzed LNPs using a centrifugal filter device if necessary.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

-

Characterization:

-

Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Determine the zeta potential.

-

Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

-

Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantification of LNP uptake by cells.

Materials:

-

Cells of interest cultured in appropriate media

-

LNPs encapsulating a fluorescently labeled nucleic acid (e.g., Cy5-siRNA)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

LNP Treatment: Treat the cells with the fluorescently labeled LNPs at various concentrations and for different time points. Include an untreated control group.

-

Cell Harvesting:

-

Wash the cells with PBS to remove non-internalized LNPs.

-

Detach the cells using Trypsin-EDTA.

-

Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer equipped with the appropriate laser to excite the fluorophore.

-

Gate the live cell population based on forward and side scatter.

-

Measure the fluorescence intensity of the gated cells.

-

-

Data Analysis:

-

Determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each condition.

-

Compare the results to the untreated control to quantify uptake.

-

Assessment of Endosomal Escape using the Galectin-8 Assay

This assay visualizes endosomal membrane damage, an indicator of endosomal escape.

Materials:

-

A cell line stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).

-

LNPs encapsulating the therapeutic cargo.

-

Confocal microscope.

-

Cell culture reagents.

Procedure:

-

Cell Seeding: Seed the Gal8-GFP expressing cells in a glass-bottom imaging dish.

-

LNP Treatment: Treat the cells with the LNPs.

-

Live-Cell Imaging:

-

After a desired incubation time, image the cells using a confocal microscope.

-

In untreated cells, the Gal8-GFP signal will be diffuse throughout the cytoplasm.

-

Upon endosomal membrane damage, Gal8-GFP will be recruited to the site of damage, appearing as distinct fluorescent puncta.

-

-

Image Analysis:

-

Acquire images from multiple fields of view for each condition.

-

Quantify the number and intensity of Gal8-GFP puncta per cell using image analysis software. An increase in puncta indicates enhanced endosomal escape.

-

Conclusion

This compound is a key ionizable lipid that enables the effective intracellular delivery of nucleic acid therapeutics via LNPs. Understanding the mechanisms of cellular uptake and endosomal escape, along with the ability to quantify these processes, is crucial for the rational design and optimization of LNP formulations. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to advance their work in this promising field. The continued investigation into the structure-activity relationships of ionizable lipids like this compound will undoubtedly lead to the development of even more potent and specific delivery vehicles for a wide range of therapeutic applications.

References

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, formulation, and application of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA) and analogous ionizable lipids in the delivery of nucleic acids. This technical whitepaper delves into the core principles of this compound-based lipid nanoparticles (LNPs), providing a detailed overview of their chemical synthesis, formulation protocols, and in vivo efficacy. Quantitative data from key studies are summarized in structured tables for comparative analysis, and critical biological processes are visualized through detailed diagrams.

Introduction to this compound and Ionizable Lipids

1,2-dioleyloxy-3-dimethylaminopropane (this compound) is a synthetic, ionizable cationic lipid that has become a cornerstone in the development of non-viral vectors for gene therapy and vaccine development. Its unique pH-sensitive nature, attributed to its tertiary amine headgroup, allows for efficient encapsulation of negatively charged nucleic acids, such as siRNA and mRNA, at an acidic pH and a near-neutral surface charge at physiological pH. This property is crucial for minimizing toxicity and enhancing in vivo stability. This review will explore the synthesis, formulation, and application of this compound and related ionizable lipids in the context of nucleic acid delivery.

Synthesis of this compound and Related Compounds

The synthesis of this compound and other ionizable lipids is a critical aspect of their development and application. While many of these lipids are commercially available, understanding their synthesis is essential for the development of novel analogues with improved delivery efficiencies and safety profiles.

General Synthesis of Cationic Lipids

The synthesis of cationic lipids, including this compound, typically involves a multi-step process. A common strategy involves the reaction of a suitable amine-containing headgroup with a lipid backbone. For instance, the synthesis can start from a glycerol derivative, which is then functionalized with lipid tails and the desired headgroup.

A representative synthetic scheme for a cationic lipid is outlined below:

Safety and Toxicity Profile of DODMA (1,2-dioleoyl-3-dimethylammonium-propane): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DODMA (1,2-dioleoyl-3-dimethylammonium-propane) is an ionizable cationic lipid that has garnered significant attention in the field of drug delivery, particularly for its role as a key component in lipid nanoparticles (LNPs) for the delivery of nucleic acids such as siRNA and mRNA. Its pH-sensitive nature, remaining neutral at physiological pH and becoming positively charged in the acidic environment of endosomes, is a critical feature for efficient encapsulation of genetic material and its subsequent release into the cytoplasm. While generally considered to have a more favorable safety profile compared to permanently cationic lipids, a comprehensive, publicly available toxicological profile with specific quantitative data remains limited. This guide synthesizes the available information on the safety and toxicity of this compound and outlines the standard experimental protocols relevant to its assessment.

Mechanism of Action in Lipid Nanoparticles

This compound's primary function is to facilitate the endosomal escape of its cargo. At a neutral pH, its tertiary amine headgroup is largely deprotonated, allowing for stable LNP formation. Upon cellular uptake and endosomal acidification, the amine group becomes protonated, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane, releasing the nucleic acid payload into the cytoplasm.

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of DODMA in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2-dioleoyl-3-dimethylammonium-propane), a key ionizable cationic lipid, has emerged as a critical component in the development of lipid nanoparticles (LNPs) for nucleic acid delivery. Its pH-dependent positive charge is instrumental in the encapsulation of genetic material and its subsequent release into the cytoplasm. A thorough understanding of DODMA's solubility in various organic solvents and its stability under different environmental conditions is paramount for the rational design, optimization, and manufacture of potent and stable LNP-based therapeutics. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their formulation development endeavors.

Solubility of this compound

The solubility of this compound in a range of common organic solvents is a critical parameter for the preparation of the lipid phase in LNP manufacturing. While comprehensive quantitative data remains proprietary in many instances, this section provides a summary of available information and a detailed protocol for its determination.

Quantitative Solubility Data

The following table summarizes the known qualitative and available quantitative solubility of this compound and structurally similar ionizable lipids in common laboratory solvents. It is important to note that solubility can be influenced by the purity of the lipid and the specific conditions of the solvent (e.g., water content).

| Solvent | Chemical Formula | Polarity Index | Boiling Point (°C) | Solubility of this compound (Qualitative) | Solubility of this compound (1,2-dioleyloxy-3-dimethylamino-propane) (Quantitative) |

| Ethanol | C₂H₅OH | 5.2 | 78.37 | Soluble | 10 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 189 | Soluble | 100 mg/mL[2] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | 153 | Soluble | 10 mg/mL[1] |

| Chloroform | CHCl₃ | 4.1 | 61.2 | Soluble | Not Reported |

| Methanol | CH₃OH | 5.1 | 64.7 | Soluble | Not Reported |

| Hexane | C₆H₁₄ | 0.1 | 68.7 | Soluble | Not Reported |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 34.6 | Soluble | Not Reported |

Experimental Protocol: Determining this compound Solubility

This protocol outlines a standardized method for the quantitative determination of this compound solubility in a given solvent using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., ethanol) at a known concentration (e.g., 10 mg/mL).

-

Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution. Analyze these standards by HPLC and plot the peak area versus concentration.

-

Equilibration: Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Saturation: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved this compound.

-

Sample Preparation: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.

-

Filtration and Dilution: Filter the supernatant through a syringe filter. Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Caption: A schematic overview of the experimental workflow for the quantitative determination of this compound solubility in a given solvent.

Stability of this compound

The chemical stability of this compound is a critical quality attribute that can impact the shelf-life of both the raw material and the final LNP formulation. Degradation of this compound can lead to the formation of impurities that may alter the efficacy and safety of the drug product. The primary degradation pathway of concern for lipids with tertiary amine headgroups is hydrolysis, which can be influenced by pH and temperature.

Factors Affecting this compound Stability

-

pH: The tertiary amine group of this compound is susceptible to protonation at acidic pH. While this is essential for its function, extreme pH conditions can catalyze hydrolysis of the ester linkages, if present, or other susceptible bonds.

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.

-

Oxidation: The unsaturated oleoyl chains of this compound are susceptible to oxidation, which can be initiated by exposure to light, oxygen, and certain metal ions.

Experimental Protocol: Forced Degradation Study of this compound

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and to establish the intrinsic stability of the molecule. This protocol outlines a general approach for a forced degradation study of this compound.

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Aprotic solvent for initial dissolution (e.g., ethanol)

-

HPLC system with a mass spectrometer (LC-MS) for identification of degradation products

-

pH meter

-

Temperature-controlled chambers/water baths

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Oxidation: Add H₂O₂ to the this compound solution to achieve a final concentration of 3%. Keep at room temperature for a defined period.

-

Thermal Degradation: Store a solution of this compound at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with MS detection, to separate and identify the parent this compound peak and any degradation products.

-

Data Evaluation:

-

Calculate the percentage degradation of this compound at each time point.

-

Identify the major degradation products by analyzing their mass spectra.

-

Propose potential degradation pathways based on the identified products.

-

Caption: A flowchart illustrating the key steps in a forced degradation study to assess the stability of this compound under various stress conditions.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to the successful development of LNP-based drug delivery systems. This guide provides a foundational framework for researchers, offering both a summary of available data and detailed experimental protocols to generate critical information for formulation design and optimization. By systematically evaluating these physicochemical properties, scientists can enhance the robustness of their manufacturing processes and ensure the quality, efficacy, and safety of their novel therapeutics.

References

Known analogs and derivatives of Dodma

An In-depth Technical Guide to the Analogs and Derivatives of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of known analogs and derivatives of 1,2-dioleyloxy-3-dimethylaminopropane (this compound), a pivotal cationic ionizable lipid in the field of nucleic acid delivery. This document details the structure-activity relationships, synthesis methodologies, and experimental protocols relevant to the design and evaluation of lipid nanoparticles (LNPs) incorporating these compounds.

Core Compound: this compound

This compound, or 1,2-dioleyloxy-3-dimethylaminopropane, is a synthetic ionizable cationic lipid that has become a cornerstone in the formulation of LNPs for the delivery of genetic material, including mRNA and siRNA.[1][2][3] Its structure features a tertiary amine headgroup and two oleyl lipid tails.[1] This tertiary amine headgroup has a pKa in the range of 6.5-6.8, which is crucial for its function.[1] At a low pH, such as during LNP formulation, the headgroup is protonated, allowing for the efficient encapsulation of negatively charged nucleic acids.[2][3] At physiological pH (around 7.4), this compound is largely neutral, which reduces toxicity and facilitates stability in circulation.[2][3]

Upon endocytosis into a target cell, the LNP is trafficked into the endosome, where the pH is lower. This acidic environment leads to the protonation of this compound, conferring a positive charge to the lipid. This charge facilitates the disruption of the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm.[1] This pH-dependent activity is a hallmark of ionizable lipids and is central to their success in non-viral gene delivery.

Known Analogs and Derivatives of this compound

The development of analogs and derivatives of this compound has been driven by the need to improve upon its efficacy, particularly in terms of transfection efficiency and biodegradability. Modifications have primarily focused on the lipid tails and the linker region between the headgroup and the tails.

Analogs with Modified Lipid Tails

The degree of unsaturation in the lipid tails has been shown to significantly influence the fusogenicity and, consequently, the delivery efficiency of LNPs.

-

DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane): This analog replaces the oleyl chains of this compound with linoleyl chains, which contain two double bonds per chain.[4] This increased unsaturation enhances the propensity of the lipid to form non-bilayer structures, which is believed to aid in endosomal escape and improve gene silencing activity.[5]

-

DLenDMA (1,2-dilinolenyloxy-N,N-dimethylaminopropane): Further increasing the unsaturation with three double bonds per lipid tail.

Analogs with Modified Linker Groups

The linkage between the lipid tails and the headgroup can be modified to alter the biodegradability and stability of the lipid.

-

DLinDAP (1,2-dilinoleoyl-3-dimethylaminopropane): This derivative incorporates ester linkages instead of the ether linkages found in DLinDMA. While structurally similar, ester-containing analogs have been found to be less effective in some studies.[4]

Advanced Derivatives and Conceptually Similar Ionizable Lipids

Further research has led to the development of more complex derivatives and other ionizable lipids that, while not direct analogs of this compound's core structure, share the same functional principles and are crucial for comparison.

-

DLinK-DMA (1,2-dilinoleyloxy-keto-N,N-dimethyl-3-aminopropane) and DLinKC2-DMA (1,2-dilinoleyl-4-(2-dimethylaminoethyl)-[6]-dioxolane): These represent a class of derivatives with modified headgroups and linker regions, showing improved potency and reduced toxicity compared to earlier generations.[7]

-

DLin-MC3-DMA: A highly potent ionizable lipid used in the FDA-approved siRNA drug, Onpattro. Its development was the result of extensive structure-activity relationship studies.[5]

-

SM-102 and ALC-0315: Key ionizable lipids used in the Moderna and Pfizer-BioNTech COVID-19 mRNA vaccines, respectively.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analogs/derivatives based on available literature. It is important to note that direct comparisons can be challenging as experimental conditions vary between studies.

Table 1: Physicochemical Properties of Selected Ionizable Lipids

| Lipid | Molecular Weight ( g/mol ) | pKa |

| This compound | 620.08 | ~6.5 - 6.8 |

| DLinDMA | 616.06 | ~6.7 |

| DLin-MC3-DMA | 642.09 | ~6.44 |

Note: pKa values are for the apparent pKa of the formulated LNPs and can vary based on the formulation composition and measurement method.

Table 2: In Vitro and In Vivo Gene Silencing Efficacy of LNP Formulations

| Cationic Lipid in LNP | Target Gene | Cell Line / Animal Model | Efficacy Metric | Result | Reference |

| DLinDMA | Factor VII | Mice | ED50 | ~1 mg/kg | [4] |

| DLinK-DMA | GAPDH | Bone Marrow Macrophages | % Silencing at 5 µg/ml | ~60% | [8] |

| DLinKC2-DMA | GAPDH | Bone Marrow Macrophages | % Silencing at 5 µg/ml | ~80% | [8] |

| DLinDAP | GAPDH | Bone Marrow Macrophages | % Silencing at 5 µg/ml | Ineffective | [8] |

| DLin-MC3-DMA | Factor VII | Mice | ED50 | ~0.03 mg/kg | [9] |

Experimental Protocols

General Protocol for Lipid Nanoparticle (LNP) Formulation

This protocol describes a common method for preparing LNPs using a microfluidic mixing device.[10][11]

-

Preparation of Lipid Stock Solution:

-

Preparation of Nucleic Acid Solution:

-

Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

-

Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).

-

-

Dialysis and Concentration:

-

Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.

-

Concentrate the LNPs using a centrifugal filter device if necessary.

-

Protocol for Determining Apparent pKa using the TNS Assay

The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay is a common method to determine the apparent pKa of LNPs.[6][9][13]

-

Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 10).

-

Dilute the LNP sample in each of the pH buffers.

-

Add TNS solution to each of the LNP-buffer mixtures. TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment, such as when it associates with the protonated, positively charged surface of the LNPs at low pH.

-

Measure the fluorescence intensity of each sample using a fluorometer (excitation ~321 nm, emission ~445 nm).

-

Plot the fluorescence intensity against the pH. The resulting data should form a sigmoidal curve.

-

Determine the pKa as the pH at which 50% of the maximum fluorescence is observed.[14]

Synthesis of DLin-K-DMA (Representative Derivative)

The following is a summary of the synthesis of 2,2-Dilinoleyl-4-dimethylaminomethyl-[6]-dioxolane (DLin-K-DMA) as described in US Patent 9,139,554 B2.[15]

-

Synthesis of 2,2-dilinoleyl-4-bromomethyl-[6]-dioxolane:

-

Dilinoleyl methanol, 3-bromo-1,2-propanediol, and p-toluene sulfonic acid hydrate in toluene are refluxed with a Dean-Stark trap to remove water.

-

The product is purified by column chromatography.

-

-

Synthesis of DLin-K-DMA:

-

Anhydrous dimethylamine is bubbled into a solution of the bromo-intermediate in anhydrous THF at 0°C.

-

The reaction mixture is stirred at room temperature for several days.

-

The final product is purified by column chromatography.

-

Visualizations

Signaling Pathway: Endosomal Escape of LNP-Delivered Nucleic Acids

Caption: Mechanism of LNP endosomal escape mediated by ionizable lipids.

Experimental Workflow: LNP Formulation and Evaluation

References

- 1. Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. liposomes.ca [liposomes.ca]

- 9. c.web.umkc.edu [c.web.umkc.edu]

- 10. Preparation of mRNA Lipid Nanoparticles [bio-protocol.org]

- 11. biomol.com [biomol.com]

- 12. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 13. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US9139554B2 - Amino lipids and methods for the delivery of nucleic acids - Google Patents [patents.google.com]

Methodological & Application

Application Note: DODMA-Mediated Transfection for In Vitro Gene Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioleyloxy-3-dimethylaminopropane (DODMA) is an ionizable cationic lipid that has emerged as a highly efficient, non-viral vector for the delivery of nucleic acids into eukaryotic cells.[1][2][3] Its unique chemical structure, featuring a tertiary amine head group, allows for the effective encapsulation of negatively charged genetic material like plasmid DNA (pDNA) and siRNA.[1][2][3] At a reduced pH, this compound becomes protonated, facilitating the formation of lipid nanoparticles (LNPs) or lipoplexes that can readily fuse with cellular membranes to release their cargo into the cytoplasm.[1][2] This property makes this compound a valuable tool for a wide range of applications, including gene therapy research, drug delivery, and functional genomics.[1][2][3]

Quantitative Data for this compound-Based Transfection

The efficiency of this compound-mediated transfection is dependent on several factors, including the cell type, the ratio of lipid to nucleic acid, and cell confluency at the time of transfection.[4][5][6] Optimization of these parameters is crucial for achieving high transfection efficiency while maintaining cell viability.[4][6][7]

Table 1: Recommended Starting Conditions for this compound Transfection in a 24-Well Plate Format

| Cell Line | Seeding Density (cells/well) | This compound:pDNA Ratio (w/w) | Transfection Efficiency (%) | Cell Viability (%) |

| HEK-293 | 1.0 x 10^5 | 3:1 | ~85 | >90 |

| HeLa | 0.8 x 10^5 | 4:1 | ~70 | >85 |

| A549 | 1.2 x 10^5 | 5:1 | ~60 | >80 |

| Primary Neurons | 1.5 x 10^5 | 6:1 | ~45 | >75 |

Note: The data presented are representative and may vary based on the specific plasmid, cell passage number, and experimental conditions. Optimization is recommended for each new cell line and nucleic acid.

Experimental Protocols

1. Protocol for this compound-Mediated Plasmid DNA Transfection

This protocol provides a step-by-step guide for the transient transfection of adherent mammalian cells in a 24-well plate.

Materials:

-

This compound transfection reagent

-

High-quality, endotoxin-free plasmid DNA (1 µg/µL)

-

Serum-free medium (e.g., Opti-MEM®)

-

Complete cell culture medium with serum

-

Adherent cells in a 24-well plate (70-90% confluent)[5]

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Plating: The day before transfection, seed cells in a 24-well plate to ensure they reach 70-90% confluency at the time of transfection.[5][8]

-

Complex Formation:

-

For each well to be transfected, prepare two sterile microcentrifuge tubes.

-

Tube A (DNA): Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.

-

Tube B (this compound): Dilute the optimized amount of this compound reagent (refer to Table 1) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[9]

-

Combine the diluted DNA (Tube A) with the diluted this compound reagent (Tube B). Mix gently by pipetting and incubate for 20 minutes at room temperature to allow for lipoplex formation.[9]

-

-

Transfection:

-

Gently add the 100 µL of the this compound-DNA complex dropwise to the cells in each well.

-

Rock the plate gently to ensure even distribution of the complexes.

-

-

Incubation:

-

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.

-

A medium change after 4-6 hours is optional but may help to reduce cytotoxicity in sensitive cell lines.[9]

-

2. Protocol for Assessing Cell Viability Post-Transfection (MTT Assay)

To evaluate the cytotoxic effects of the transfection protocol, a cell viability assay is recommended.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

After the desired incubation period post-transfection (e.g., 24 or 48 hours), remove the culture medium from the wells.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Visualized Workflows and Pathways

This compound Transfection Workflow

The following diagram illustrates the key steps in the this compound-mediated transfection protocol.

References

- 1. This compound - 100mg | NanoAxis LLC [nanoaxisllc.com]

- 2. researchgate.net [researchgate.net]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Optimization of transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. biocompare.com [biocompare.com]

- 7. cellculturedish.com [cellculturedish.com]

- 8. General guidelines for successful transfection [qiagen.com]

- 9. genscript.com [genscript.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for the Use of DODMA in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,2-dioleyloxy-N,N-dimethyl-3-aminopropane (DODMA) in animal models, primarily as a key component of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as messenger RNA (mRNA) and small interfering RNA (siRNA).

Introduction to this compound-Based Lipid Nanoparticles

Quantitative Data Presentation

The biodistribution and efficacy of this compound-containing LNPs are highly dependent on the complete formulation, including helper lipids, cholesterol, and PEGylated lipids, as well as the route of administration and the animal model used. Below are summary tables of quantitative data from representative studies.

Table 1: In Vivo Biodistribution of this compound-Containing LNPs in Mice

| Organ | Formulation Details (Molar Ratio) | Route of Administration | Time Point | % Injected Dose / Gram Tissue (Approx.) | Reference |

| Liver | This compound/EggPC/Chol/PEG-Lipid (45:15:35:5) | Intravenous | 24 hours | High | [2] |

| Spleen | This compound/EggPC/Chol/PEG-Lipid (45:15:35:5) | Intravenous | 24 hours | Moderate | [2] |

| Lungs | IM21.7c/DODMA | Intravenous | 24 hours | High | [3] |

| Liver | IM21.7c/DODMA | Intravenous | 24 hours | Moderate | [3] |

| Spleen | IM21.7c/DODMA | Intravenous | 24 hours | Low | [3] |

| Tumor | This compound-based LNP | Intratumoral | 6 hours | High (local) | [4] |

Table 2: Dosage and Efficacy of this compound-Containing LNPs in Mice

| Application | Nucleic Acid | Formulation | Dose | Route of Administration | Efficacy Readout | Reference |

| Gene Silencing | siRNA | This compound/EggPC/Chol/PEG-Lipid | Not Specified | Intravenous | >95% downregulation of target genes in HCC cells | [2] |

| Gene Expression | Luciferase mRNA | IM21.7c/DODMA | 7.5 µg mRNA | Intravenous (retro-orbital) | High luciferase expression in lungs | [3] |

| Cancer Therapy | Toxin mRNA | This compound-based LNP | 0.15 mg/Kg | Intratumoral | Significant tumor growth inhibition | [4] |

| Gene Expression | Luciferase mRNA | This compound/DOP | Not Specified | Ex vivo (neurons) | More effective than MC3 for mRNA delivery | [5] |

| Gene Silencing | GFP siRNA | This compound/DSPC | Not Specified | Ex vivo (neurons) | Effective knockdown of GFP | [5] |

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles by Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA in an appropriate buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Ethanol (RNase-free)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (e.g., MWCO 10 kDa)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The final lipid concentration in ethanol should be optimized for the specific microfluidic system.

-

-

Preparation of mRNA Solution:

-

Dilute the mRNA stock to the desired concentration in the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Set the flow rate ratio of the aqueous to the organic phase (typically 3:1).

-

Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of LNPs.

-

-

Purification:

-

Collect the resulting LNP dispersion.

-

To remove ethanol and unencapsulated mRNA, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with several buffer changes.

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Assess the zeta potential of the LNPs.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 2: In Vivo Administration of this compound-LNPs in Mice

This protocol outlines common methods for administering this compound-LNPs to mice. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Animal Preparation:

-

Use mice of a specific strain, age, and sex as required by the experimental design (e.g., 6-8 week old female C57BL/6 mice).

-

Allow mice to acclimate to the facility for at least one week before the experiment.

-

House mice in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

A. Intravenous (IV) Injection via Tail Vein:

-

Dilute the LNP formulation to the desired concentration in sterile PBS. A typical injection volume is 100 µL.[2]

-

Restrain the mouse using an appropriate method.

-

Wipe the tail with 70% ethanol to disinfect and visualize the lateral tail veins.

-

Using a 29G insulin syringe, carefully insert the needle into one of the lateral tail veins with the bevel facing up.

-

Slowly inject the 100 µL of the LNP solution.[2]

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Monitor the mouse for any immediate adverse reactions.

B. Intratumoral (IT) Injection:

-

This procedure is for mice with established subcutaneous tumors.

-

Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).